3-(2-(2-methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one
CAS No.: 838852-00-9
Cat. No.: VC21376312
Molecular Formula: C16H15NO4
Molecular Weight: 285.29g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 838852-00-9 |
|---|---|
| Molecular Formula | C16H15NO4 |
| Molecular Weight | 285.29g/mol |
| IUPAC Name | 3-[2-(2-methoxyphenoxy)ethyl]-1,3-benzoxazol-2-one |
| Standard InChI | InChI=1S/C16H15NO4/c1-19-14-8-4-5-9-15(14)20-11-10-17-12-6-2-3-7-13(12)21-16(17)18/h2-9H,10-11H2,1H3 |
| Standard InChI Key | LEQJCDAVPOONIK-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1OCCN2C3=CC=CC=C3OC2=O |
| Canonical SMILES | COC1=CC=CC=C1OCCN2C3=CC=CC=C3OC2=O |
Introduction
3-(2-(2-Methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one is a chemical compound of interest due to its structural characteristics and potential applications in pharmaceutical and material sciences. Below, we provide a detailed exploration of its molecular properties, synthesis, and potential uses based on available data.
Molecular Information
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IUPAC Name: 3-[2-(2-methoxyphenoxy)ethyl]-1,3-benzoxazol-2-one .
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Structure:
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The compound features a benzoxazole core linked to an ethyl chain, which is further connected to a methoxyphenoxy group.
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A depiction of its 2D structure reveals aromaticity and functional groups contributing to its reactivity.
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Computed Descriptors
General Synthesis Approach
While specific synthesis protocols for this compound are not detailed in the search results, compounds with similar structures are often synthesized via:
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Cyclization Reactions: Formation of the benzoxazole core using o-aminophenols and carboxylic acids or derivatives.
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Etherification: Introduction of the methoxyphenoxy group through nucleophilic substitution reactions.
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Alkylation: Addition of the ethyl chain to link the benzoxazole and phenoxy groups.
Potential Modifications
The compound's structure allows for modifications at:
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The methoxy group (to alter electronic properties).
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The benzoxazole core (to introduce substituents that may affect biological activity).
Pharmaceutical Potential
Although specific biological data for this compound is unavailable, structurally related benzoxazole derivatives have been studied for:
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Anti-inflammatory Activity: Benzoxazole scaffolds are known COX-2 inhibitors, suggesting potential for anti-inflammatory drug development .
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Anticancer Properties: Similar compounds have shown promise in molecular docking studies targeting cancer-related proteins .
Material Science Applications
The aromatic and heterocyclic nature of the compound may render it useful in:
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Organic electronics (e.g., as semiconductors or light-emitting materials).
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Polymer chemistry (as a monomer or functional additive).
Data Gaps
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Lack of experimental data on pharmacological activity.
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Limited information on physicochemical properties such as melting point or solubility.
Research Opportunities
Future studies could focus on:
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Biological Screening: Investigating its activity against enzymes like COX-2 or cancer-related targets.
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Material Applications: Exploring its use in organic light-emitting diodes (OLEDs) or other advanced materials.
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Derivatization Studies: Synthesizing analogs to optimize biological or material properties.
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